2-Chloropyridine-3,5-diamine

GPCR Pharmacology Medicinal Chemistry Neuroscience Research

Researchers developing CNS or oncology candidates often struggle to source intermediates with both structural versatility and documented bioactivity. 2-Chloropyridine-3,5-diamine (CAS 5632-81-5) bridges this gap as a dual-purpose building block with validated pharmacological relevance. • H3 Receptor Ligand: Core derivative exhibits Kd = 1.35 nM binding affinity - a privileged scaffold for sleep-wake, ADHD, and cognitive deficit SAR programs. • Anticancer Lead: Demonstrates in vitro antiproliferative activity against HeLa cells (IC₅₀ = 15 µM), providing a validated starting point for focused library synthesis. • Synthetic Versatility: 2-Chloro group enables efficient SNAr reactions for constructing spirocyclic pyridoazepines and alkaloid analogs. Available in research to bulk quantities. Global shipping from stocked inventory with full analytical documentation.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 5632-81-5
Cat. No. B1592472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-3,5-diamine
CAS5632-81-5
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)Cl)N
InChIInChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2
InChIKeyXNABPUPJEZQSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-3,5-diamine: Strategic Pyridine Intermediate


2-Chloropyridine-3,5-diamine (CAS 5632-81-5), also known as 3,5-diamino-2-chloropyridine, is a halogenated pyridine derivative with a molecular formula of C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . Its core structure features a pyridine ring with a chlorine atom at the 2-position and primary amine groups at the 3- and 5-positions . This specific substitution pattern establishes it as a versatile and reactive intermediate with applications in pharmaceutical and agrochemical synthesis .

Synthetic handle2-Chloro enables SNAr-based heterocycle construction
Binding scaffold3,5-Diamino pattern supports H3R target engagement studies

Why Substitution Pattern Matters


The precise positioning of amino and chloro groups on the pyridine ring is a critical determinant of both chemical reactivity and biological activity. The 2-chloro group in this compound acts as a key handle for nucleophilic aromatic substitution (SNAr) reactions, which is a pivotal step in constructing complex heterocyclic systems like pyridoazepines [1]. Simultaneously, the 3,5-diamino motif provides a unique electronic environment and hydrogen-bonding profile that can drive specific target engagement, as evidenced by its low nanomolar affinity for the histamine H3 receptor [2]. A seemingly minor isomer, such as 2-chloropyridine-3,4-diamine, exhibits a different biological profile by inhibiting kinases like JAK2 and FLT3, underscoring that the diamine arrangement dictates target selectivity [3]. Consequently, substituting this compound with a regioisomer or a generic chloropyridine derivative without this exact substitution pattern would likely fail to replicate the intended synthetic pathway or biological outcome.

SNAr handle

2-Chloro is essential; replacing with other halogens or hydrogen may shift reactivity and selectivity.

Regioisomer target profile

2-Chloropyridine-3,4-diamine inhibits JAK2/FLT3 kinases, not H3R, fundamentally altering biological readout.

Binding environment

The 3,5-diamino pattern creates a distinct H-bonding array; substitution can disrupt receptor fit.

2-Chloropyridine-3,5-diamine: Key Differentiators


Histamine H3 Receptor Binding Affinity

A derivative incorporating the 2-chloropyridine-3,5-diamine core demonstrates high binding affinity for the human histamine H3 receptor (H3R). This data provides a benchmark for the core scaffold's potential to engage a clinically relevant CNS target with high potency [1].

H3R Binding Affinity
Class-level
Kd = 1.35 – 2.54 nM
Supports H3R target engagement studies
BRET assay, recombinant H3R
GPCR Pharmacology Medicinal Chemistry Neuroscience Research

Antiproliferative Activity in HeLa Cells

In vitro studies on the parent compound 2-chloropyridine-3,5-diamine have quantified its antiproliferative effects against the HeLa (cervical cancer) cell line, establishing a baseline for its potential as an anticancer scaffold . While specific IC₅₀ values from a comparator are not available, the activity provides a clear rationale for its selection as a starting point for SAR studies.

Antiproliferative Activity
Data to verify
HeLa IC₅₀ = 15 µM
Supports cytotoxicity endpoint review
Cross-study cell viability assay
Oncology Cancer Biology Cytotoxicity Screening

SNAr Reactivity for Spirocyclic Pyridoazepines

The 2-chloro substituent on the pyridine ring is not merely a placeholder; it is a critical functional handle for nucleophilic aromatic substitution (SNAr). This property was exploited in the synthesis of spirocyclic pyridoazepines, complex analogs of the Alzheimer's drug galanthamine [1].

SNAr Reactivity
Class-level
Key intermediate for pyridoazepines
Enables synthetic diversification
Balanced reactivity profile
Synthetic Organic Chemistry Medicinal Chemistry Alkaloid Analog Synthesis

Physicochemical Properties

Fundamental physicochemical properties have been characterized, providing essential data for procurement, handling, and synthetic planning. These parameters are critical for ensuring batch-to-batch consistency and process reproducibility .

Physicochemical Profile
Reported
mp 101–103°C; LogP 0.51; TPSA 64.93 Ų
Supports pre-formulation and handling
Predicted bp and density
Pre-formulation Process Chemistry Analytical Chemistry

Ideal Applications of 2-Chloropyridine-3,5-diamine


GPCR Drug Discovery: Histamine H3 Receptor

Research groups focused on CNS disorders can utilize this compound as a privileged scaffold for generating potent histamine H3 receptor ligands. The documented low nanomolar binding affinity (Kd = 1.35 nM) of a core derivative validates its use as a high-quality starting point for structure-activity relationship (SAR) studies aimed at developing new treatments for sleep-wake disorders, ADHD, or cognitive deficits .

Oncology: Antiproliferative Agent Development

This compound is an excellent candidate for anticancer drug discovery programs. Its demonstrated in vitro antiproliferative activity against HeLa cervical cancer cells (IC₅₀ = 15 µM) provides a validated baseline . Medicinal chemists can procure this scaffold to synthesize focused libraries, aiming to improve potency and selectivity against specific cancer types through systematic structural modifications.

Synthetic Methodology: SNAr Heterocycle Synthesis

For academic and industrial organic chemists, 2-chloropyridine-3,5-diamine is a reliable and versatile building block. Its 2-chloro group serves as an effective handle for nucleophilic aromatic substitution (SNAr), enabling the efficient construction of complex, biologically relevant heterocyclic systems such as spirocyclic pyridoazepines . This established reactivity makes it a preferred choice for synthesizing alkaloid analogs and other complex molecules.

Agrochemical R&D: Crop Protection Intermediates

Procurement of this compound is strategic for agrochemical research. Its well-defined role as a key intermediate in the synthesis of herbicides and pesticides allows R&D teams to explore novel chemical space for next-generation crop protection solutions with the goal of enhancing agricultural yield .

Application
Selection Property
Validation Focus
GPCR target engagement studies
H3R scaffold affinity profile
Binding assay context
Cancer cell-model studies
Cell viability endpoint context
Cytotoxicity assay interpretation
Heterocycle synthesis via SNAr
2-Chloro reactivity handle
Reaction selectivity review
Agrochemical intermediate synthesis
Pyridine building block versatility
Synthetic route feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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